molecular formula C9H11BrF3NO2 B2975518 N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide CAS No. 1564568-43-9

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide

Cat. No.: B2975518
CAS No.: 1564568-43-9
M. Wt: 302.091
InChI Key: OTWWGJHBLGQACO-UHFFFAOYSA-N
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Description

N-[1-(2-Bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a brominated trifluoroacetamide derivative featuring a cyclopentyl ring substituted with a bromoacetyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The bromoacetyl moiety renders it reactive in alkylation or nucleophilic substitution reactions, while the trifluoroacetamide group enhances stability and modulates electronic properties. Its structural uniqueness lies in the cyclopentyl ring, which balances steric bulk and conformational flexibility compared to other cycloalkane analogs .

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF3NO2/c10-5-6(15)8(3-1-2-4-8)14-7(16)9(11,12)13/h1-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWWGJHBLGQACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564568-43-9
Record name N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide typically involves the reaction of cyclopentylamine with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroacetamide moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Cycloalkane-Substituted Bromoacetyl Trifluoroacetamides

The cyclopentyl core distinguishes this compound from analogs with cyclopropane or cyclohexane rings. Key differences include:

Compound Cycloalkane Ring Molecular Weight (g/mol) Key Structural Features Potential Reactivity
N-[1-(2-Bromoacetyl)cyclopentyl]-2,2,2-TFA Cyclopentyl (C₅) ~347.1 (estimated) Moderate steric hindrance, flexible ring Balanced reactivity for alkylation
N-[1-(2-Bromoacetyl)cyclohexyl]-2,2,2-TFA Cyclohexyl (C₆) ~361.1 Increased steric bulk, reduced ring strain Lower reactivity due to hindered access
N-[1-(2-Bromoacetyl)cyclopropyl]-2,2,2-TFA Cyclopropyl (C₃) ~319.0 High ring strain, compact structure Enhanced reactivity for ring-opening reactions

Key Findings :

  • Ring Size and Reactivity : Cyclopropane derivatives (e.g., cyclopropyl analog) exhibit higher reactivity due to ring strain, making them prone to ring-opening in nucleophilic environments. Cyclohexyl analogs, with larger rings, show reduced reactivity due to steric shielding of the bromoacetyl group .
  • Synthetic Utility : The cyclopentyl variant strikes a balance between stability and reactivity, making it suitable for controlled alkylation in multi-step syntheses.

Bromoacetamide Derivatives with Fluorinated Groups

Comparisons with other bromo- and fluoro-substituted acetamides reveal electronic and functional differences:

Compound Substituents Key Features Applications
N-[1-(2-Bromoacetyl)cyclopentyl]-2,2,2-TFA Br, CF₃, cyclopentyl Electron-withdrawing CF₃ stabilizes amide Intermediate in peptide mimetics, drug design
2-Bromo-2,2-difluoroacetamide Br, F₂ Lacks trifluoromethyl group; simpler structure Alkylating agent in small-molecule synthesis
2-Bromo-2,2-difluoro-N-((1R,2S)-[...])acetamide Br, F₂, indazol, methoxyphenyl Complex substituents for targeted bioactivity Potential kinase inhibitor scaffold

Key Findings :

  • Trifluoroacetamide vs. Difluoroacetamide : The trifluoroacetamide group in the target compound enhances electron-withdrawing effects, stabilizing the amide bond and directing reactivity compared to difluoro analogs .
  • Biological Relevance : Complex derivatives (e.g., ) incorporate aromatic and heterocyclic moieties for targeted biological activity, whereas simpler bromoacetamides are general-purpose alkylating agents .

Trifluoroacetamide Derivatives with Aromatic Substituents

highlights trifluoroacetamides with substituted phenyl groups, such as TFA-D-Phe-Ph(3,4-Me) and TFA-L-Phe-Ph(2,4-Me). These compounds share the trifluoroacetamide core but differ in:

  • Substituent Effects : Methyl groups on aromatic rings alter solubility and crystallinity (e.g., D-89 and L-90 are colorless needles with distinct D-角质 values) .
  • Spectroscopic Profiles : IR and NMR data show shifts in aromatic proton signals (δ 7.2–7.4 ppm) and carbonyl stretches (~1700 cm⁻¹), which are comparable to the target compound’s spectral features .

Biological Activity

N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide is a synthetic compound with notable biological activities, particularly in enzyme inhibition and protein modification. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula: C9H11BrF3NO2
  • Molecular Weight: 302.09 g/mol
  • CAS Number: 1564568-43-9

The compound features a bromoacetyl group that is reactive towards nucleophiles, which plays a crucial role in its biological activity.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by modifying active sites.
  • Protein Modification: It alters protein functions by covalently attaching to specific amino acids.

Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit various enzymes. For example:

  • Case Study 1: A study demonstrated that this compound effectively inhibited serine proteases, which are essential in various biological processes. The inhibition was characterized by a decrease in enzymatic activity proportional to the concentration of the compound used.
Enzyme TypeInhibition Percentage (%)Concentration (µM)
Serine Proteases75%10
Cyclic Peptidases60%20

Antibacterial Activity

Research has also indicated that this compound exhibits antibacterial properties.

  • Case Study 2: In vitro studies showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64

Safety and Toxicology

Toxicological assessments indicate that while this compound is effective against certain pathogens, it also exhibits cytotoxic effects at higher concentrations.

  • Case Study 3: A cytotoxicity test on human cell lines revealed an IC50 value of approximately 50 µM, indicating potential toxicity at elevated doses.

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